molecular formula C9H10N2O2S B063809 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile CAS No. 175277-23-3

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Cat. No.: B063809
CAS No.: 175277-23-3
M. Wt: 210.26 g/mol
InChI Key: LUCKKEJFFWYHFJ-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a dimethoxymethyl group and a mercapto group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile typically involves the reaction of nicotinonitrile derivatives with dimethoxymethylating agents and thiolating agents. One common method includes the use of dimethoxymethane and thiourea under acidic conditions to introduce the dimethoxymethyl and mercapto groups, respectively. The reaction is usually carried out in a solvent such as acetonitrile or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the nitrile group can interact with enzymes involved in metabolic pathways, leading to modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile
  • 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile
  • 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine
  • 3-Bromo-5-(dimethoxymethyl)pyridine

Comparison

Compared to other similar compounds, this compound is unique due to the presence of both dimethoxymethyl and mercapto groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the mercapto group, in particular, allows for unique interactions with biological targets, which can be leveraged in drug development and other research areas.

Properties

IUPAC Name

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,9H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCKKEJFFWYHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C(=S)N1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384073
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-23-3
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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